N-(4-Piperidin-1-yl-phenyl)-succinamic acid

Übersicht

Beschreibung

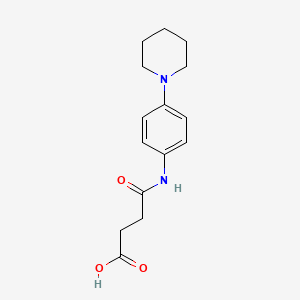

N-(4-Piperidin-1-yl-phenyl)-succinamic acid is an organic compound that features a piperidine ring attached to a phenyl group, which is further connected to a succinamic acid moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Piperidin-1-yl-phenyl)-succinamic acid typically involves the reaction of 4-piperidinobenzaldehyde with succinic anhydride in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or acetonitrile. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high yield.

Industrial Production Methods: For industrial-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of environmentally benign catalysts and solvents is also preferred to minimize the environmental impact of the production process.

Analyse Chemischer Reaktionen

Types of Reactions: N-(4-Piperidin-1-yl-phenyl)-succinamic acid can undergo various chemical reactions, including:

Oxidation: The piperidine ring can be oxidized to form a lactam.

Reduction: The carbonyl group in the succinamic acid moiety can be reduced to form the corresponding alcohol.

Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Sodium chlorite in the presence of a CO2 atmosphere.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products:

Oxidation: Formation of a lactam derivative.

Reduction: Formation of the corresponding alcohol.

Substitution: Halogenated derivatives of the phenyl group.

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

N-(4-Piperidin-1-yl-phenyl)-succinamic acid exhibits several pharmacological properties, making it a subject of interest for therapeutic applications:

- Inhibition of 11 β-Hydroxysteroid Dehydrogenase Type 1 : This compound has been identified as a potential inhibitor of the enzyme 11 β-hydroxysteroid dehydrogenase type 1, which plays a crucial role in metabolic syndrome disorders such as type 2 diabetes and obesity. Inhibiting this enzyme can ameliorate conditions associated with insulin resistance, hypertension, and cardiovascular diseases .

- CNS Disorders : There is evidence suggesting that compounds related to this compound may be effective in treating central nervous system disorders. Specifically, they could help manage mild cognitive impairment and early dementia, including Alzheimer's disease .

Synthetic Methodologies

The synthesis of this compound typically involves various organic reactions, including:

- Amide Formation : The compound can be synthesized through the reaction of piperidine derivatives with succinic anhydride or similar reagents. This process often requires careful control of reaction conditions to optimize yield and purity.

- Characterization Techniques : Following synthesis, characterization is performed using techniques such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry to confirm the structure and assess purity levels .

Biochemical Interactions

Research indicates that this compound may interact with various biological systems:

- Antioxidant Activity : Compounds derived from piperidine structures have shown antioxidant properties, which could be beneficial in reducing oxidative stress in biological systems .

- Antimicrobial Properties : There is potential for this compound to exhibit antimicrobial effects, contributing to its application in developing new antibacterial agents. Studies have explored the synthesis of derivatives with enhanced biological activity against various pathogens .

Case Studies and Research Findings

Several studies have documented the applications and efficacy of this compound:

Wirkmechanismus

The mechanism of action of N-(4-Piperidin-1-yl-phenyl)-succinamic acid involves its interaction with specific molecular targets, such as receptors or enzymes. The piperidine ring can mimic the structure of natural ligands, allowing the compound to bind to receptors and modulate their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.

Vergleich Mit ähnlichen Verbindungen

Piperine: An alkaloid with a piperidine moiety, known for its antioxidant and anti-inflammatory properties.

Evodiamine: A piperidine alkaloid with anticancer and anti-inflammatory effects.

Matrine: A piperidine alkaloid with antiproliferative and antimetastatic effects.

Uniqueness: N-(4-Piperidin-1-yl-phenyl)-succinamic acid is unique due to its specific combination of a piperidine ring and a succinamic acid moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Biologische Aktivität

N-(4-Piperidin-1-yl-phenyl)-succinamic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound consists of a piperidine ring attached to a phenyl group and a succinamic acid moiety. This structure suggests potential interactions with various biological targets, making it a candidate for therapeutic applications.

Pharmacological Properties

Research indicates that compounds similar to this compound exhibit diverse biological activities, including:

- Anticancer Activity : Compounds containing piperidine rings have been linked to anticancer effects through various mechanisms, such as apoptosis induction and cell cycle arrest.

- Antimicrobial Activity : Studies have shown that derivatives of piperidine exhibit antibacterial properties against several strains of bacteria, including Staphylococcus aureus and Escherichia coli.

- Anti-inflammatory Effects : The compound may also possess anti-inflammatory properties, potentially through inhibition of pro-inflammatory cytokines.

The mechanisms by which this compound exerts its biological effects are still under investigation. However, several studies suggest that it may act through:

- Receptor Interaction : Similar compounds have shown affinity for opioid receptors, indicating potential analgesic properties.

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways or cancer progression.

- Cellular Pathways : Induction of apoptosis has been observed in studies involving related compounds, suggesting that this compound may activate apoptotic pathways.

Case Studies and Experimental Data

Several studies have evaluated the biological activity of this compound and related compounds:

Notable Research Insights

- Opioid Receptor Selectivity : A study highlighted that ligands similar to this compound showed selective binding to δ opioid receptors, which could be beneficial for developing pain management therapies without the side effects associated with μ receptor agonists .

- Cytotoxicity Against Cancer Cells : Another research evaluated the cytotoxic effects of related compounds on breast cancer cell lines, demonstrating significant antiproliferative activity linked to the activation of apoptotic pathways .

- Antimicrobial Efficacy : Research has documented the antimicrobial properties of piperidine derivatives, indicating that this compound might be effective against specific bacterial strains, supporting its potential as an antibacterial agent .

Eigenschaften

IUPAC Name |

4-oxo-4-(4-piperidin-1-ylanilino)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O3/c18-14(8-9-15(19)20)16-12-4-6-13(7-5-12)17-10-2-1-3-11-17/h4-7H,1-3,8-11H2,(H,16,18)(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUUNYEARQACGDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=CC=C(C=C2)NC(=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00355289 | |

| Record name | BAS 04881615 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00355289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

436086-97-4 | |

| Record name | 4-Oxo-4-[[4-(1-piperidinyl)phenyl]amino]butanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=436086-97-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | BAS 04881615 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00355289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.